molecular formula C20H21ClN2O3 B14433247 4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- CAS No. 83132-29-0

4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl-

Cat. No.: B14433247
CAS No.: 83132-29-0
M. Wt: 372.8 g/mol
InChI Key: LVNPDVFJFPPMIM-UHFFFAOYSA-N
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Description

4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- is a fascinating chemical compound with a wide range of applications in scientific research. This compound is known for its unique structure and properties, making it valuable in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- involves several steps. One common synthetic route includes the reaction of morpholine with acetic anhydride to form morpholineacetamide. This intermediate is then reacted with 2-benzoyl-4-chlorophenylamine under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production.

Chemical Reactions Analysis

4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the morpholine ring can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- can be compared with other similar compounds such as:

    4-Morpholineacetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-: This compound has a similar structure but with different functional groups, leading to distinct properties and applications.

    N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide: Another closely related compound with variations in its chemical structure.

The uniqueness of 4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- lies in its specific combination of functional groups, which confer unique properties and make it valuable for various research applications.

Properties

CAS No.

83132-29-0

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-N-methyl-2-morpholin-4-ylacetamide

InChI

InChI=1S/C20H21ClN2O3/c1-22(19(24)14-23-9-11-26-12-10-23)18-8-7-16(21)13-17(18)20(25)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3

InChI Key

LVNPDVFJFPPMIM-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CN3CCOCC3

Origin of Product

United States

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